The molecular structure of (E)-3-(4-fluorophenyl)-1-(4-(1,2,3,4-tetrahydroquinoline-1-carbonothioyl) piperazin-1-yl)prop-2-en-1-one (5J) has been confirmed using various spectroscopic techniques, including H NMR, C NMR, and HRMS. Additionally, its crystal structure has been determined by X-ray single crystal diffraction. []
(E)-1-(4-chlorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one O-methyloxime acts as a dopamine D4 receptor agonist, demonstrating improved stability and efficacy compared to previously studied compounds. This activation leads to physiological responses, including penile erection, as observed in rat models. []
Research suggests that (E)-1-(4-chlorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one O-methyloxime holds potential as a novel therapeutic agent for erectile dysfunction. It exhibits oral bioavailability in rats and dogs, showing efficacy comparable to apomorphine in a rat penile erection model. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: